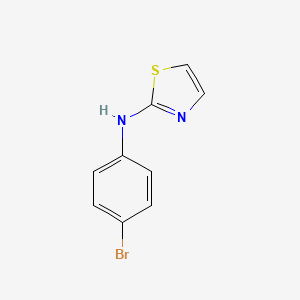

N-(4-bromophenyl)-1,3-thiazol-2-amine

Description

Properties

CAS No. |

774544-68-2 |

|---|---|

Molecular Formula |

C9H7BrN2S |

Molecular Weight |

255.14 g/mol |

IUPAC Name |

N-(4-bromophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H7BrN2S/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,(H,11,12) |

InChI Key |

PYNZKGAFSJOUKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=CS2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of p-Bromoacetophenone with Thiourea

One of the most common and straightforward methods involves the cyclization reaction between p-bromoacetophenone and thiourea in the presence of a catalyst such as iodine. This method is well-documented and yields the target 4-(4-bromophenyl)-thiazol-2-amine efficiently.

-

- p-Bromoacetophenone is reacted with thiourea in an appropriate solvent (e.g., ethanol or ethyl acetate) with iodine as a catalyst.

- The reaction mixture is heated under reflux or stirred at room temperature until completion.

- The product precipitates or is extracted and purified by recrystallization or chromatography.

Reaction Scheme :

$$

\text{p-Bromoacetophenone} + \text{Thiourea} \xrightarrow{\text{Iodine, reflux}} \text{this compound}

$$-

- The iodine catalyst promotes the cyclization by facilitating electrophilic substitution.

- The reaction typically yields a brown solid with melting point around 165–168 °C.

- Characterization includes IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry confirming the structure.

Alternative Route via α-Bromoacetophenone and Aryl Thioamides

Another reported synthetic route involves the preparation of aryl thioamides followed by their reaction with α-bromoacetophenones under microwave irradiation or conventional heating to form the 1,3-thiazole ring.

-

- Formation of Aryl Thioamides :

- Carbon disulfide reacts with aniline derivatives in the presence of triethylamine to form dithiocarbamates, which are then converted into aryl thioamides.

- Cyclization with α-Bromoacetophenones :

- α-Bromoacetophenones (including p-bromo substituted) are prepared by α-bromination of acetophenones using copper dibromide.

- The α-bromoacetophenone and aryl thioamide are dissolved in ethanol and heated (often under microwave irradiation at 80°C for 5 minutes) to yield the thiazole derivatives.

- Formation of Aryl Thioamides :

-

- Microwave irradiation at 150 W for 5 minutes enhances reaction speed and yield.

- Post-reaction workup includes extraction with methylene chloride, washing, drying, and solvent evaporation.

Yields :

- Reported yields range from 75% to 96% depending on the specific substrates and conditions.

-

- This method allows structural diversity by varying the aryl groups on the thioamide and acetophenone.

- Microwave-assisted synthesis reduces reaction time significantly.

Example Reaction Scheme :

$$

\text{Aryl thioamide} + \alpha\text{-bromoacetophenone} \xrightarrow[\text{Microwave}]{\text{Ethanol, 80°C}} \text{this compound}

$$Reference Compound : this compound is obtained as a key intermediate for further functionalization.

One-Pot Synthesis Using Dithiocarbamates and Ammonium Hydroxide

A more speculative but efficient one-pot method involves the conversion of dithiocarbamates to phenylisothiocyanates, which then react with ammonium hydroxide to form aryl thioureas, precursors to the thiazole ring.

Outline :

- Dithiocarbamates are prepared from anilines and carbon disulfide with triethylamine.

- Iodine is added to yield phenylisothiocyanates.

- Reaction with ammonium hydroxide produces aryl thioureas.

- These intermediates can be cyclized with α-bromoacetophenones to yield the thiazole derivatives.

Benefits :

- This method avoids isolation of intermediates, improving efficiency.

- Yields are generally high (80–96%).

-

- Requires careful control of reaction temperature and conditions to avoid side reactions.

Reference : This approach is described in the synthesis of N,4-diaryl-1,3-thiazole-2-amines and can be adapted for the 4-bromophenyl derivative.

Comparative Data Table of Preparation Methods

Summary and Recommendations

The most straightforward and widely used method for preparing this compound is the direct reaction of p-bromoacetophenone with thiourea in the presence of iodine . This method provides good yields and is suitable for scale-up.

For structural diversification or faster synthesis, the microwave-assisted cyclization of α-bromoacetophenones with aryl thioamides is highly effective, offering higher yields and reduced reaction times.

The one-pot dithiocarbamate to phenylisothiocyanate route is advantageous for avoiding isolation steps and can be adapted for complex derivatives but requires more careful reaction control.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4-bromophenyl)-1,3-thiazol-2-amine has applications in chemistry, biology, medicine, and industry. It serves as a building block for synthesizing more complex thiazole derivatives and is studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features, and it can be used in developing new materials with specific properties like polymers or dyes.

Scientific Research Applications

N-(substituted phenyl)-2-chloroacetamides have demonstrated antimicrobial potential . The biological activity of chloroacetamides varies with the position of substituents bound to the phenyl ring, which explains why some molecules were more effective against Gram-negative than Gram-positive bacteria or C. albicans . Halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, are among the most active due to high lipophilicity, which allows them to pass rapidly through the phospholipid bilayer of the cell membrane . These are the most promising compounds for further investigation, particularly against Gram-positive bacteria and pathogenic yeasts .

A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized and its molecular structures were confirmed by physicochemical and spectral characteristics . The synthesized compounds were further evaluated for their in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Derivatives and Biological Activities

The 1,3,4-Thiadiazole ring is associated with several biological activities including antimicrobial, antituberculosis, antiviral, analgesic, antidepressant and anxiolytic, antihypertensive, anti-convulsant, anti-inflammatory, local anesthetic and kinesin inhibitors . The halogen attached to the phenyl-1,3,4-thiadiazol moieties increases the antibacterial activity with preference against Gram-positive bacteria, while the oxygenated substituents impart antifungal activity .

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the nitro group enhances its potential as an anticancer agent, while the thiazole ring contributes to its antimicrobial properties.

Compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, the presence of the bromine atom in the proposed structures of the new compounds can enhance the potential antimicrobial effect .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of bacterial lipids, disrupting cell membrane integrity . In anticancer applications, it interferes with the cell cycle and induces apoptosis in cancer cells . Molecular docking studies have shown that the compound binds effectively to specific protein targets, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 4-bromophenyl group in the target compound enhances stability and binding affinity via halogen interactions, as seen in its role in tubulin inhibition analogs like 10s .

- Methoxy Substitutions : Compounds with methoxy groups (e.g., 10s ) exhibit enhanced antiproliferative activity due to improved solubility and microtubule disruption .

- Antimicrobial vs. Anticancer Profiles : While N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine targets bacteria , the target compound’s derivatives (e.g., p1 ) show broader applications in cancer and inflammation .

Molecular Docking and Mechanism

- Tubulin Binding : 10s binds to the colchicine site of tubulin (docking score: −9.2 kcal/mol), disrupting microtubule dynamics .

- PfAtg8-PfAtg3 Inhibition : Compound 1 (from the Malaria Box) inhibits parasite autophagy by blocking protein-protein interactions .

Antiproliferative Activity

Derivatives like p1 and 10s demonstrated potent activity against cancer cell lines (e.g., SGC-7901 gastric cancer, IC50: 0.45 μM) via tubulin polymerization inhibition .

Antimicrobial and Anti-Inflammatory Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-1,3-thiazol-2-amine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones. For example, reacting 4-bromophenylthiourea with 2-bromoacetophenone under reflux in ethanol (70°C, 12 hours) yields the thiazole core. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometry. Monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >80% purity. NMR and mass spectrometry (e.g., ESI-MS: m/z = 283.0 [M+H]⁺) confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- ¹H-NMR : Look for aromatic protons (δ 7.4–7.8 ppm, doublets) and the thiazole C5-H (δ ~6.8 ppm, singlet).

- ¹³C-NMR : Confirm the thiazole C2 (δ ~165 ppm, carbonyl carbon) and bromophenyl carbons (δ 120–135 ppm).

- ESI-MS : Verify the molecular ion peak and isotopic pattern consistent with bromine (¹:¹ ratio for [M+2]⁺).

- IR : Assess N-H stretches (~3300 cm⁻¹) and C=S/C-N vibrations (~1600 cm⁻¹). Cross-reference with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Begin with in vitro assays:

- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.

- Antimicrobial : Disk diffusion/Kirby-Bauer test against S. aureus and E. coli.

- Tubulin Inhibition : Competitive binding assays using colchicine as a control. Validate results with dose-response curves and statistical analysis (e.g., ANOVA). Note discrepancies in activity across cell lines, which may reflect transport or metabolic differences .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

- Methodological Answer : Challenges include crystal twinning and weak diffraction due to flexible substituents. Solutions:

- Crystal Growth : Use vapor diffusion with mixed solvents (e.g., CHCl₃/MeOH) to enhance lattice stability.

- Data Collection : Collect high-resolution data (θ > 25°) at low temperature (100 K) to reduce thermal motion.

- Refinement : Employ SHELXL for anisotropic displacement parameters and TWIN/BASF commands for twinned data. Key metrics: R₁ < 0.05, wR₂ < 0.15. Validate with Rietveld analysis .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the bromophenyl (e.g., -NO₂, -OCH₃) or thiazole positions (e.g., methyl at C4).

- Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups.

- Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., tubulin PDB: 1SA0). Correlate binding affinity (ΔG) with experimental activity. Address contradictions (e.g., high in silico affinity but low in vitro activity) by checking solvation/entropy effects .

Q. What strategies mitigate data reproducibility issues in bioactivity studies of this compound?

- Methodological Answer :

- Standardized Protocols : Use identical cell passage numbers, serum batches, and assay plate readers.

- Positive/Negative Controls : Include reference compounds (e.g., paclitaxel for cytotoxicity) in every experiment.

- Statistical Power : Ensure n ≥ 3 replicates and report standard deviations. For conflicting results (e.g., variable IC₅₀ in MCF-7), re-test under hypoxia vs. normoxia to assess environmental sensitivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?

- Methodological Answer :

- Revisit Force Fields : Use AMBER instead of CHARMM for ligand parameterization.

- Solvent Effects : Run molecular dynamics (MD) simulations with explicit water molecules.

- Protonation States : Check ligand ionization at physiological pH (e.g., thiazole NH vs. deprotonated forms).

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure actual binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.